4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid
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Overview
Description
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a benzoic acid moiety with a cyclopropyl group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment to Benzoic Acid: The cyclopropyl group is then attached to the benzoic acid moiety through a series of reactions, including acylation and amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism by which 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Carboxycyclopropyl)carbonylamino)phenylacetic acid
- 4-((2-Carboxycyclopropyl)carbonylamino)benzamide
- 4-((2-Carboxycyclopropyl)carbonylamino)benzonitrile
Uniqueness
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a cyclopropyl group. This structural feature imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(8-5-9(8)12(17)18)13-7-3-1-6(2-4-7)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDASXCDLXPBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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